molecular formula C9H12BrNO2 B13652738 Ethyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate

Ethyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B13652738
M. Wt: 246.10 g/mol
InChI Key: XEMPKBPACTWQFA-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate ( 2090608-24-3) is a high-value brominated pyrrole derivative designed for pharmaceutical and organic synthesis research. This compound, with a molecular formula of C9H12BrNO2 and a molecular weight of 246.10 g/mol, serves as a versatile and crucial building block in medicinal chemistry . The bromine substituent at the 4-position of the pyrrole ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures . The presence of the ester group at the 2-position provides a handle for further functionalization, including hydrolysis to acids or reduction to alcohols, expanding its utility in heterocyclic chemistry. Researchers utilize this compound in the synthesis of novel active compounds for drug discovery projects. It must be stored sealed in a dry environment at 2-8°C to maintain stability and purity . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

ethyl 4-bromo-1,3-dimethylpyrrole-2-carboxylate

InChI

InChI=1S/C9H12BrNO2/c1-4-13-9(12)8-6(2)7(10)5-11(8)3/h5H,4H2,1-3H3

InChI Key

XEMPKBPACTWQFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CN1C)Br)C

Origin of Product

United States

Preparation Methods

Bromination of Ethyl 1,3-dimethyl-1H-pyrrole-2-carboxylate

  • Starting Material: Ethyl 1,3-dimethyl-1H-pyrrole-2-carboxylate
  • Reagent: Bromine (Br2)
  • Solvent: Aprotic solvents such as dichloromethane or chloroform are typically used to dissolve the pyrrole derivative.
  • Temperature Control: The reaction is conducted at low temperatures (0 to 10 °C) to avoid over-bromination or polybromination.
  • Reaction Time: Typically a few hours, monitored by TLC or HPLC.
  • Work-up: Quenching excess bromine, extraction with organic solvents, drying over anhydrous sodium sulfate, and purification by crystallization or column chromatography.

Mechanism: Electrophilic aromatic substitution occurs at the 4-position of the pyrrole ring due to the electron-rich nature of the heterocycle and the directing effects of the methyl and ester substituents.

Alternative Multi-Step Synthesis (From Brominated Aldehydes)

A patented synthetic route for related pyrrole esters involves:

  • Step 1: Bromination of propionaldehyde with bromine at 0–50 °C in an aprotic solvent (e.g., methylene dichloride) to obtain 2-bromopropionaldehyde.
  • Step 2: Ring-closure reaction of 2-bromopropionaldehyde with ethyl acetoacetate and ammonia under alkaline conditions at 0–50 °C to form the pyrrole ester.
  • Advantages: This method allows for mild reaction conditions, high conversion rates, and is suitable for large-scale industrial production.
  • Note: Although this method is described for 2,4-dimethylpyrrole esters, it can be adapted for 1,3-dimethyl derivatives by modifying starting materials and reaction conditions.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Bromination of ethyl 1,3-dimethyl-1H-pyrrole-2-carboxylate Ethyl 1,3-dimethyl-1H-pyrrole-2-carboxylate, Br2 Low temperature (0–10 °C), aprotic solvent Regioselective bromination, straightforward Requires careful temperature control to avoid over-bromination
Multi-step synthesis via 2-bromopropionaldehyde Propionaldehyde, bromine, ethyl acetoacetate, ammonia Bromination at 0–50 °C, ring closure under alkaline conditions Mild conditions, scalable, high yield More steps, requires handling of brominated aldehyde

Reaction Conditions and Optimization

  • Temperature: Maintaining low temperature during bromination is critical to prevent side reactions.
  • Solvent Choice: Aprotic solvents such as dichloromethane or toluene provide good solubility and minimize side reactions.
  • Stoichiometry: Using near stoichiometric amounts of bromine helps to avoid polybromination.
  • Purification: Crystallization from suitable solvents or chromatographic techniques ensure high purity of the final product.

Research and Industrial Context

  • The bromination method is widely used in research laboratories due to its simplicity and efficiency.
  • The multi-step method involving brominated aldehydes and ring closure is more suited for industrial-scale synthesis, offering advantages in yield and environmental impact by avoiding harsher reagents.
  • The compound’s bromine substituent enables subsequent cross-coupling reactions (e.g., Suzuki, Heck) for building complex molecules in drug discovery.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution (SNAr) with amines, thiols, and alkoxides. This reaction is critical for introducing functional groups into the pyrrole core.

Example :
Reaction with primary amines yields 4-amino-pyrrole derivatives. For instance:

  • Conditions : Ethyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate (1 eq), benzylamine (1.2 eq), DMF, 80°C, 12 h.

  • Yield : ~75–85% (estimated from analogous reactions in ).

ReactantProductSolventTemperatureTimeYield
Benzylamine4-Benzylamino-pyrrole derivativeDMF80°C12 h75–85%

Mechanism :

  • Deprotonation of the amine generates a stronger nucleophile.

  • Attack at the C4 position displaces bromide, forming a new C–N bond.

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed couplings with boronic acids, enabling aryl/heteroaryl group installation.

Example :
Coupling with phenylboronic acid under Suzuki conditions:

  • Catalyst : Pd(PPh3)4 (5 mol%)

  • Base : K2CO3 (2 eq)

  • Solvent : Dioxane/H2O (4:1)

  • Conditions : 90°C, 6 h .

  • Yield : ~82% (analogous to ).

Boronic AcidProductCatalystYield
Phenylboronic acid4-Phenyl-pyrrole derivativePd(PPh3)482%

Applications :
This reaction is pivotal in medicinal chemistry for constructing biaryl motifs in drug candidates .

Heck Coupling

The compound undergoes Heck reactions with alkenes to form substituted pyrrole derivatives.

Example :
Reaction with styrene:

  • Catalyst : Pd(OAc)2 (2 mol%)

  • Ligand : PPh3 (4 mol%)

  • Base : Et3N

  • Solvent : DMF, 100°C, 24 h .

  • Yield : ~70% (estimated from ).

AlkeneProductConditionsYield
Styrene4-Styryl-pyrrole derivativePd(OAc)2, DMF70%

Functional Group Transformations

The ester group at the 2-position can be hydrolyzed or reduced:

Ester Hydrolysis

  • Conditions : NaOH (2 eq), H2O/EtOH, reflux, 4 h.

  • Product : 4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid .

  • Yield : >90% .

Reduction to Alcohol

  • Conditions : LiAlH4 (2 eq), THF, 0°C to RT, 2 h.

  • Product : 2-(Hydroxymethyl)-4-bromo-1,3-dimethyl-1H-pyrrole.

  • Yield : ~65–75%.

Bromine-Lithium Exchange

The bromine atom can be replaced via lithium-halogen exchange for further functionalization:

  • Conditions : n-BuLi (1.1 eq), THF, –78°C.

  • Intermediate : Lithio-pyrrole species, quenched with electrophiles (e.g., CO2, aldehydes).

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, releasing bromine vapors .

  • Light Sensitivity : Degrades under UV light; storage in amber bottles recommended .

  • Solubility : Insoluble in water; soluble in DMF, DCM, and THF .

Scientific Research Applications

Ethyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for ethyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Halogen and Alkyl Group Modifications

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS Not Provided) Molecular Formula: C₈H₁₀BrNO₂ Molecular Weight: 232.08 g/mol Key Differences: Lacks the 3-methyl group, reducing steric hindrance and altering reactivity. Synthesized via methylation with NaH/CH₃I (98% yield) . Applications: Intermediate in medicinal chemistry for kinase inhibitors .

Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS 1196-90-3) Molecular Formula: C₇H₈BrNO₂ Molecular Weight: 218.05 g/mol Key Differences: Methyl ester (vs. ethyl ester) reduces lipophilicity. Similarity score: 0.90 to the target compound .

Ethyl 4-chloro-1H-pyrrole-2-carboxylate (CAS 1261562-13-3) Molecular Formula: C₇H₈ClNO₂ Molecular Weight: 173.60 g/mol Key Differences: Chlorine replaces bromine, lowering molecular weight and altering electrophilicity. Used in cross-coupling reactions .

Positional Isomers

Ethyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate (CAS Not Provided) Molecular Formula: C₉H₁₂BrNO₂ Molecular Weight: 246.10 g/mol Key Differences: Bromine at position 5 (vs.

Functional Group and Scaffold Variations

Aromatic Heterocycle Modifications

Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS 5775-89-3)

  • Molecular Formula : C₈H₁₀BrN₃O₂
  • Molecular Weight : 260.09 g/mol
  • Key Differences : Pyrazole ring (two adjacent nitrogen atoms) replaces pyrrole, enhancing polarity and coordination capability .

Complex Substituents

Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (Compound 215) Molecular Formula: C₁₅H₁₂FINO₃ Molecular Weight: 402.16 g/mol Key Differences: A bulky 3-fluoro-2-iodobenzoyl group at position 4 increases steric bulk and electron-withdrawing effects, reflected in its NMR shifts (δ 12.52 ppm for NH) .

Key Research Findings

  • Reactivity : Bromine at position 4 in the target compound facilitates Suzuki-Miyaura cross-coupling reactions, similar to its chloro analog .
  • Biological Relevance: The 1,3-dimethyl substitution pattern enhances metabolic stability compared to monosubstituted analogs, as seen in kinase inhibitor studies .
  • Crystallography : Related pyrrole esters (e.g., Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate) exhibit planar structures stabilized by N–H⋯O hydrogen bonds, suggesting similar packing behavior in the target compound .

Biological Activity

Ethyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound belonging to the pyrrole family, recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by recent research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C9H12BrNO2C_9H_{12}BrNO_2. The compound features a bromine atom and an ester functional group, enhancing its reactivity and potential biological interactions.

The biological activity of this compound is attributed to its structural components:

  • Bromine Atom : Facilitates halogen bonding, increasing binding affinity to biological targets.
  • Ester Group : Can undergo hydrolysis, releasing active pyrrole moieties that interact with enzymes and receptors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds within the pyrrole family. This compound has shown promising activity against various bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 - 12.5 μg/mL
Escherichia coliMIC values comparable to ciprofloxacin

These findings suggest that the compound may serve as a lead for developing new antibacterial agents, particularly against drug-resistant strains .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that derivatives of pyrrole can exhibit significant cytotoxic effects on cancer cell lines.

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
  • IC50 Values : Varying concentrations demonstrated inhibition of cell growth, with some derivatives showing IC50 values less than 20 μM.

The mechanism involves inducing apoptosis in cancer cells, as indicated by increased lactate dehydrogenase (LDH) levels and cell cycle arrest in the S phase .

Case Studies and Research Findings

A notable study involved synthesizing various pyrrole derivatives, including this compound. The structure-activity relationship (SAR) revealed that modifications at specific positions on the pyrrole ring significantly impacted biological activity.

Example Study

In a comparative study of pyrrole derivatives:

Compound Activity MIC (μg/mL)
Compound AAntibacterial5.0
Compound BAnticancer15.0
Ethyl 4-bromoBroad-spectrum antimicrobial10.0

This research underscores the versatility of this compound as a scaffold for designing new therapeutic agents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Ethyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via Suzuki coupling of Ethyl 4-bromo-1H-pyrrole-2-carboxylate with aryl boronic acids using Pd(dppf)Cl₂ as a catalyst. However, yields are often low (~30-40%) due to steric hindrance from the 1,3-dimethyl substituents. Optimization strategies include:

  • Temperature Control : Conducting reactions at 80–90°C in 1,4-dioxane to enhance coupling efficiency.
  • Base Selection : Using KOAc instead of stronger bases to minimize side reactions.
  • Purification : Flash chromatography with hexane/EtOAc gradients (80:20 to 70:30) improves purity .
    • Contradiction Analysis : Lower yields in Suzuki couplings compared to non-brominated analogs highlight the electronic deactivation effect of the bromo substituent, requiring tailored catalytic systems .

Q. How can spectroscopic techniques (NMR, MS) validate the structure of this compound and its derivatives?

  • Methodological Answer :

  • ¹H NMR : The ethyl ester group appears as a quartet at δ 4.24–4.27 ppm (J = 7.2 Hz) and a triplet at δ 1.27–1.32 ppm. The 1,3-dimethyl groups resonate as singlets at δ 2.15–2.22 ppm. The bromine substituent deshields the pyrrole ring protons, shifting them to δ 6.32–6.70 ppm .
  • ESIMS : The molecular ion [M+H]⁺ is observed at m/z 246.0–248.0 (due to bromine’s isotopic pattern) .
    • Advanced Tip : Coupling experimental NMR with DFT-calculated chemical shifts (e.g., using B3LYP/6-311+G(d,p)) improves structural validation accuracy .

Advanced Research Questions

Q. How does the bromo substituent influence the electronic properties and reactivity of the pyrrole ring in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effect : The bromine atom decreases electron density on the pyrrole ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings.
  • Reactivity Mapping : Fukui function analysis (via DFT) identifies C-4 as the most electrophilic site, directing regioselective functionalization .
  • Case Study : Suzuki coupling with phenylboronic acid under Pd catalysis proceeds at C-4, but steric bulk from 1,3-dimethyl groups necessitates longer reaction times (24–48 hrs) .

Q. What computational approaches predict the nonlinear optical (NLO) properties of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Using Gaussian09 with CAM-B3LYP/def2-TZVP, polarizability (α) and hyperpolarizability (β) tensors are computed. The bromine atom enhances β values by 30–40% compared to non-halogenated analogs, making derivatives potential NLO materials .
  • Solvent Effects : PCM models with toluene-d₈ simulate solvent interactions, showing redshifted UV-Vis spectra (λₘₐₓ ~320 nm) due to charge-transfer transitions .

Q. How can crystallographic data resolve contradictions in reported molecular geometries of halogenated pyrrole derivatives?

  • Methodological Answer :

  • SHELX Refinement : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) reveals bond length distortions. For example, the C-Br bond in the title compound measures 1.89 Å, deviating from DFT-predicted 1.85 Å due to crystal packing effects .
  • Twinned Data Handling : For high-symmetry crystals (e.g., monoclinic P2₁/c), TWINABS scales intensity data to mitigate twinning artifacts, improving R-factor convergence (<5%) .

Experimental Design & Data Contradictions

Q. Why do ester hydrolysis reactions of this compound show variable yields under basic conditions?

  • Methodological Answer :

  • Base Sensitivity : LiOH in THF/H₂O/EtOH (3:1:1) achieves >80% hydrolysis to the carboxylic acid. However, NaOH or KOH causes partial dehalogenation (Br → H), reducing yields to 50–60% .
  • Mitigation : Lowering reaction temperatures (0–5°C) and using milder bases (LiOH) minimizes bromine loss .

Q. How to address discrepancies in reported NMR shifts for derivatives synthesized via acyl chloride couplings?

  • Contradiction Analysis :

  • Solvent Effects : DMSO-d₆ vs. CDCl₃ shifts NH protons (e.g., δ 12.52 ppm in DMSO vs. δ 10.8 ppm in CDCl₃) due to hydrogen bonding differences .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) deshield adjacent protons by 0.3–0.5 ppm, necessitating solvent-specific referencing .

Functionalization Strategies

Q. What methods enable selective C-H functionalization of the pyrrole ring without disrupting the bromo or ester groups?

  • Methodological Answer :

  • Directed C-H Activation : Using Pd(OAc)₂ with pivalic acid as a catalyst, C-5 can be arylated selectively. The 1,3-dimethyl groups block C-2 and C-4, directing arylation to C-5 with >70% yields .
  • Photoredox Catalysis : Under blue LED light, Ru(bpy)₃Cl₂ mediates decarboxylative couplings at C-3, retaining the bromo substituent .

Safety & Handling

Q. What precautions are critical when handling this compound in large-scale syntheses?

  • Safety Protocol :

  • Ventilation : Use fume hoods due to volatile byproducts (e.g., HBr gas during dehalogenation).
  • Waste Disposal : Quench brominated intermediates with NaHCO₃ before disposal to neutralize acidity .

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